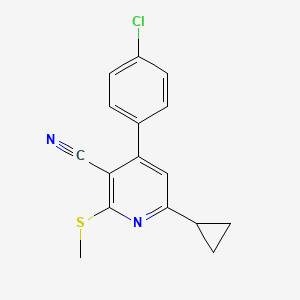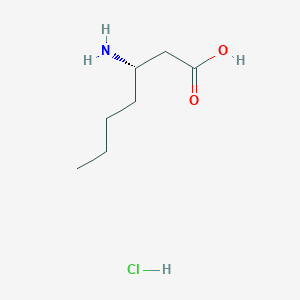![molecular formula C20H17N3O5S B2629380 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-77-5](/img/structure/B2629380.png)
6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that belongs to the class of chromone derivatives Chromones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has shown promise as an inhibitor of various enzymes, including acetylcholinesterase and 5-lipoxygenase . These properties make it a candidate for the development of treatments for neurodegenerative diseases and inflammatory conditions.
Medicine
In medicine, the compound’s anticancer properties are of particular interest. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, making it a potential lead compound for the development of new anticancer drugs .
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, for use in pharmaceuticals and other high-value applications.
Wirkmechanismus
Target of Action
The primary target of the compound 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is the enzyme acetylcholinesterase (AChE) . AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), and its inhibition leads to increased levels of ACh in the brain .
Mode of Action
The compound interacts with AChE, inhibiting its activity and thus preventing the hydrolysis of ACh . This results in an increase in the levels of ACh in various regions of the brain . The compound has been shown to be a potent AChE inhibitor, with inhibitory activities in the micromolar range .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway . This pathway involves the synthesis, release, and degradation of ACh, a neurotransmitter that plays a crucial role in memory and cognition . By inhibiting AChE, the compound increases the levels of ACh, potentially ameliorating the symptoms of diseases characterized by reduced levels of this neurotransmitter, such as Alzheimer’s disease .
Pharmacokinetics
The compound’s potent ache inhibitory activity suggests that it may have favorable bioavailability .
Result of Action
The molecular effect of the action of this compound is the inhibition of AChE, leading to increased levels of ACh in the brain . On a cellular level, this can result in enhanced cholinergic neurotransmission . The compound has also been shown to have a neuroprotective effect in cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps:
Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Carboxamide Group: The chromone derivative is then reacted with an appropriate amine to introduce the carboxamide group. This step often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Formation of the Thienopyridine Ring: The tetrahydrothieno[2,3-c]pyridine ring is constructed through a multi-step process involving the condensation of thiophene derivatives with suitable aldehydes or ketones, followed by cyclization under acidic or basic conditions.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromone core, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl groups in the chromone and carboxamide moieties can yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or thioamides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromone Derivatives: Compounds such as 6-fluoro-2-(4-oxo-4H-chromene-2-carboxamido) derivatives have shown similar biological activities.
Thienopyridine Derivatives: Other thienopyridine-based compounds, like clopidogrel, are well-known for their antiplatelet activity.
Uniqueness
What sets 6-acetyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide apart is its dual functionality, combining the biological activities of both chromone and thienopyridine scaffolds. This dual nature allows it to interact with multiple biological targets, potentially leading to synergistic effects in therapeutic applications.
Eigenschaften
IUPAC Name |
6-acetyl-2-[(4-oxochromene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-10(24)23-7-6-12-16(9-23)29-20(17(12)18(21)26)22-19(27)15-8-13(25)11-4-2-3-5-14(11)28-15/h2-5,8H,6-7,9H2,1H3,(H2,21,26)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMZPQBLCAJHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2629297.png)

![(Z)-2-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B2629300.png)
![(Z)-ethyl 3-allyl-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2629302.png)
![(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2629305.png)
![4-(2-methylphenyl)-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2629307.png)
![7-Amino-2-methylsulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;hydrochloride](/img/structure/B2629308.png)

![1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide](/img/structure/B2629313.png)
![4-{[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2629316.png)

![1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B2629318.png)

![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2629320.png)
